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Efficacy & Safety Data Summary

Get Quote

Comparison & Outcome

Risk Ratio / Hazard Ratio
(95% Confidence
Interval)

Source & Context

Clopidogrel vs. Aspirin
(Monotherapy)

Major Adverse Cardiovascular &
Cerebrovascular Events (MACCE)

Recurrent Ischemic Stroke

Net Adverse Clinical & Cerebral
Events (NACCE)

All-Cause Mortality

Bleeding Risk

RR 0.72 (0.53-0.97) [1]

RR 0.72 (0.55-0.94) [1]

HR 0.47 (0.23-0.95) [2]

HR 0.16 (0.03-0.79) [2]

RR 0.57 (0.45-0.74) [1]

Long-term secondary prevention
after recent ischemic stroke [1].

Long-term secondary prevention
after recent ischemic stroke [1].

Maintenance monotherapy after
initial DAPT for non-cardioembolic
stroke [2].

Maintenance monotherapy after
initial DAPT for non-cardioembolic
stroke [2].

Long-term secondary prevention
after recent ischemic stroke [1].
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Risk Ratio / Hazard Ratio
Comparison & Outcome (95% Confidence Source & Context
Interval)

DAPT (Clopidogrel+ASA) vs.
Aspirin (Monotherapy)

Recurrent Ischemic Stroke RR 0.74 (0.68-0.81) [3] Acute ischemic stroke or TIA
(short-term use, 21-90 days) [3].

Major Adverse Cardiovascular RR 0.77 (0.71-0.84) [3] Acute ischemic stroke or TIA
Events (MACE) (short-term use, 21-90 days) [3].
Hemorrhagic Stroke RR 2.13 (1.09-4.17) [3] Acute ischemic stroke or TIA

(short-term use) [3].

Major Bleeding RR 2.21 (1.48-3.32) [3] Acute ischemic stroke or TIA
(short-term use) [3].

Key Experimental Protocols

Understanding the methodologies behind this evidence is crucial for critical appraisal.

Protocol: Systematic Review & Meta-Analysis of DAPT vs.
Aspirin

This methodology is exemplified by the 2025 meta-analysis by [3].

e Data Sources & Search: Systematic searches were performed in major databases (PubMed,
Embase, Scopus, Cochrane, Web of Science) from inception to August 2024.
¢ Eligibility Criteria (PICO):
o Population: Patients with acute ischemic stroke (especially minor/mild) or transient ischemic
attack (TIA).
o Intervention: Dual antiplatelet therapy (DAPT - primarily clopidogrel + aspirin).
o Comparator: Aspirin monotherapy.
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o Outcomes: Efficacy (recurrent ischemic stroke, MACE) and safety (hemorrhagic stroke, major
bleeding).
o Study Design: Included only Randomized Controlled Trials (RCTSs).
¢ Statistical Analysis: Pooled Risk Ratios (RR) with 95% Confidence Intervals (Cls) were calculated
using inverse variance and random-effects models. Heterogeneity was assessed using the |2 statistic.
Trial Sequential Analysis (TSA) was conducted to control for random errors.

Protocol: Cohort Study on Monotherapy Maintenance

The 2025 retrospective cohort study by [2] provides a model for evaluating long-term monotherapy.

¢ Study Population & Design: A retrospective analysis of a prospective registry of patients with non-
cardioembolic acute ischemic stroke. All patients received initial DAPT for 3 weeks to 3 months
before switching to monotherapy.

e Groups: Patients were grouped into those who switched to clopidogrel or aspirin monotherapy for
long-term maintenance.

e Primary Outcome: Net Adverse Clinical and Cerebral Events (NACCE), a composite of MACE,
major bleeding, and all-cause death.

¢ Statistical Analysis: Kaplan-Meier analysis and multivariate Cox proportional hazards regression
models were used to compare outcomes between groups, adjusting for confounders like age, sex,
and comorbidities.

Clinical Application Workflow

The following diagram synthesizes the evidence into a potential clinical decision pathway for selecting

antiplatelet therapy in stroke prevention.
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(Patient with Ischemic Stroke/T IA)

Determine Treatment Phase

Acute/Early Phase Long-Term Maintenance Phase
(First 3 weeks to 3 months) (After initial 3 weeks-3 months)

Initiate Dual Antiplatelet Therapy (DAPT)
Clopidogrel + Aspirin

Superior efficacy for preventing Monitor for increased . s
recurrent stroke [3] bleeding risk [3] © eppitagie] v, A

Based on current evidence

Switch to Antiplatelet Monotherapy

If clopidogrel not suitable

Prefer Clopidogrel Monotherapy Aspirin Monotherapy

Remains a guideline-recommended option

Lower risk of NACCE & mortality
Favorable bleeding profile [1] [2]

Click to download full resolution via product page

Conclusion for Research and Development

In summary, the data reveals a clear efficacy trade-off:

e Dual Antiplatelet Therapy (DAPT) offers superior ischemic event reduction in the high-risk acute
phase but at the cost of a significantly increased bleeding risk [3]. This defines a narrow therapeutic
window where short-term use is beneficial.

e Clopidogrel Monotherapy demonstrates a compelling profile for long-term maintenance, showing
not only efficacy in preventing vascular events but also potential advantages in reducing mortality and
bleeding compared to aspirin [1] [2].
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These findings highlight critical considerations for drug development, such as optimizing treatment duration
for DAPT to maximize benefit-risk ratio and investigating the mechanisms behind clopidogrel's potential

mortality benefit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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